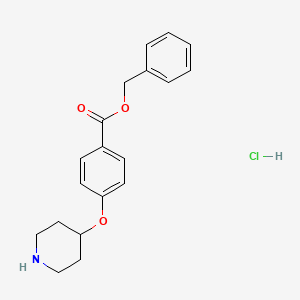

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 4-piperidin-4-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c21-19(22-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)23-18-10-12-20-13-11-18;/h1-9,18,20H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXFTULNOOBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-(4-piperidinyloxy)benzoic Acid Hydrochloride

This intermediate is typically synthesized by reacting 4-hydroxybenzoic acid derivatives with piperidine or substituted piperidines under controlled conditions.

- A mixture of ethyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, and potassium carbonate is heated in amyl acetate at 120°C under nitrogen for approximately 5 hours.

- After reaction completion (monitored by HPLC), the mixture is cooled, washed with water and acidified with 8N hydrochloric acid.

- The acid extract is heated to 95°C, cooled, and precipitated with acetone to isolate the hydrochloride salt.

- The product is filtered, washed, and dried to yield 4-(4-piperidinyloxy)benzoic acid hydrochloride solid.

Conversion to Benzyl Ester

The esterification to form benzyl 4-(4-piperidinyloxy)benzoate involves activation of the carboxylic acid group to an acyl chloride intermediate, followed by reaction with benzyl alcohol or benzyl amine derivatives.

- The acid hydrochloride is treated with thionyl chloride or oxalyl chloride in dichloromethane at controlled temperatures (20–40°C) to form the corresponding benzoyl chloride.

- The acyl chloride intermediate is then reacted with benzyl alcohol or benzyl amines in the presence of a base such as N,N-diisopropylethylamine or triethylamine.

- The reaction is stirred at room temperature or slightly elevated temperatures for 1–2 hours.

- The mixture is then worked up by aqueous extraction, washing, drying, and purification through silica gel chromatography to isolate the benzyl ester hydrochloride salt.

Alternative Piperidine Derivative Synthesis

A precursor, N-benzyl-4-piperidinecarboxaldehyde, which can be relevant for further functionalization, is synthesized through:

- Esterification of 4-piperidinecarboxylic acid with methanol and thionyl chloride to form methyl 4-piperidinecarboxylate hydrochloride.

- Alkylation with benzyl bromide and triethylamine under reflux.

- Hydrolysis and further functional group transformations including acylation, dehydration, and reduction steps to yield the aldehyde derivative.

This route underscores the importance of stepwise functional group manipulation to introduce the benzyl and piperidine moieties.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of 4-hydroxybenzoate | Ethyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, K2CO3, amyl acetate | 120°C | ~5 hours | ~85-90% (solid) | Monitored by HPLC, nitrogen atmosphere |

| Formation of benzoyl chloride | Thionyl chloride or oxalyl chloride, DMF catalyst, dichloromethane | 20-40°C | 2-3 hours | Quantitative | Solvent removal under vacuum |

| Benzyl ester formation | Benzyl alcohol or benzyl bromide, base (DIPEA or TEA), THF or DCM | Room temp to 40°C | 1-2 hours | 70-85% | Purification by silica gel chromatography |

| Hydrochloride salt formation | Addition of HCl in ether or aqueous medium | Ambient | Variable | High purity | Crystallization for isolation |

Analytical and Purification Techniques

- Monitoring: Reaction progress is commonly followed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

- Purification: Silica gel column chromatography using hexane-ethyl acetate mixtures is standard for isolating pure benzyl ester derivatives.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm structure, with characteristic chemical shifts for piperidine ring protons and aromatic hydrogens.

- Drying: Vacuum drying at 40°C is typically employed to obtain the final hydrochloride salt in solid form.

Research Findings and Notes

- The use of thionyl chloride and oxalyl chloride for acid activation is well-established, providing high yields of acyl chlorides suitable for esterification.

- The piperidinyloxy substitution on the benzoate ring is stable under the reaction conditions described.

- The hydrochloride salt form improves compound stability and facilitates isolation as a crystalline solid.

- Alkylation steps involving benzyl bromide and triethylamine require careful control of reaction time and temperature to avoid side reactions.

- The multi-step synthesis emphasizes the importance of intermediate purification to ensure the final product's purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotonation: The nitrogen atom in the piperidine ring can be deprotonated by strong bases, leading to a negatively charged species.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Deprotonation: Strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

Hydrolysis: Benzyl alcohol and 4-(4-piperidinyloxy)benzoic acid.

Deprotonation: Negatively charged piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride has garnered attention for its diverse applications:

1. Organic Synthesis

- It serves as a reagent in organic synthesis and is used as a building block for the preparation of more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis .

2. Biological Studies

- The compound is being investigated for its biological activities, particularly its interactions with cellular processes and biological macromolecules. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties .

3. Medicinal Chemistry

- Research is ongoing to explore its therapeutic applications, including its role in drug development and as a pharmacological tool. The compound may interact with specific molecular targets, influencing enzyme activity and receptor modulation .

Case Studies

Case Study on Analgesic Activity

A study involving structurally related piperidine derivatives found that modifications in the benzyl group significantly enhanced analgesic and anti-inflammatory activities. This highlights the importance of structural variations in determining biological efficacy.

Comparative Study on CCR3 Antagonism

Research on benzylpiperidine compounds revealed potent antagonism at the CCR3 receptor, which is involved in inflammatory responses. Although not directly studied for this compound, findings suggest a potential pathway for its biological activity.

Wirkmechanismus

The mechanism of action of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the benzyl group may facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-[(4-Piperidinyloxy)methyl]benzoate Hydrochloride

- Molecular Formula: C₁₄H₁₉NO₃·HCl

- Key Difference : Replaces the benzyl ester with a methyl ester, reducing lipophilicity.

- Implications : The methyl group may lower membrane permeability compared to the benzyl variant but could enhance aqueous solubility. This structural change is critical in pharmacokinetics, as ester groups influence metabolic stability .

Piperidin-4-ylmethyl Benzoate Hydrochloride (CAS 1220021-56-6)

- Molecular Formula: C₁₃H₁₈ClNO₂

- Key Difference : Direct attachment of the piperidine ring to the benzoate via a methylene group instead of an ether linkage.

4-(Piperidin-4-yl)benzonitrile Hydrochloride (CAS 162997-34-4)

(1-Methylpiperidin-4-yl) Benzoate Hydrochloride (CAS 40378-58-3)

- Molecular Formula: C₁₃H₁₈ClNO₂

- Key Difference : N-methylation of the piperidine ring.

- Implications : Methylation reduces the basicity of the piperidine nitrogen, which could diminish ionic interactions with negatively charged biological targets. This modification might improve metabolic stability by reducing susceptibility to oxidative deamination .

4-[2-(1-Piperidyl)ethoxy]benzoic Acid Hydrochloride

- Molecular Formula: C₁₄H₂₀ClNO₃

- Key Difference : Ethoxy spacer between the piperidine and benzoate groups.

- However, the additional ethylene group may introduce steric hindrance in certain applications .

Data Table: Structural and Functional Comparisons

Biologische Aktivität

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 347.84 g/mol

- Functional Groups : A benzyl group, a piperidine ring, and a benzoate moiety.

The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in biological research and pharmacology.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. Key points regarding its mechanism of action include:

- Enzyme Modulation : The compound may modulate the activity of enzymes involved in various metabolic pathways. Studies suggest that it can influence cellular processes through enzyme inhibition or activation.

- Receptor Interaction : The piperidine moiety is likely to engage in hydrogen bonding with receptor sites, which could affect signaling pathways related to neurotransmission and other physiological processes .

- Ion Channel Activity : There is potential for the compound to interact with ion channels, influencing cellular excitability and neurotransmitter release.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising effects:

- Neuroprotective Effects : In vitro studies have indicated that the compound exhibits neuroprotective properties, potentially through its radical-trapping capabilities .

- Antimicrobial Activity : Preliminary investigations have suggested antimicrobial properties against specific bacterial strains, although further studies are needed to confirm these findings .

- Cytotoxicity Studies : Evaluations of cytotoxic effects on various cell lines have shown that the compound does not exhibit significant toxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride | CHClNO | Piperidine moiety at the 3-position |

| Benzyl 4-(piperidin-3-yloxy)benzoate hydrochloride | CHClNO | Variations in functional group positioning |

The arrangement of functional groups significantly influences their chemical reactivity and biological properties. For instance, the position of the piperidine ring affects binding affinity and specificity towards biological targets.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Neuroprotective Studies : A study on para-substituted α-phenyl-N-tert-butyl nitrones demonstrated significant protective effects against oxidative stress in glial cells. Such findings suggest that derivatives like this compound may share similar protective mechanisms .

- Antimicrobial Research : Investigations into piperidine derivatives highlighted their potential as antimicrobial agents. The structural similarities suggest that this compound could exhibit comparable efficacy against bacterial pathogens .

- Cytotoxicity Assessments : Research on related compounds revealed varying degrees of cytotoxicity in cancer cell lines. These studies provide a framework for evaluating the safety and therapeutic index of this compound in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.